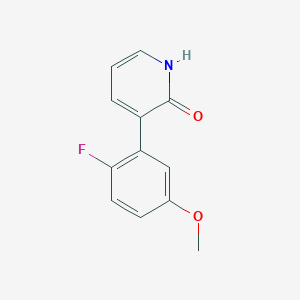
5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, or 5-CP-DHP, is an organic compound with a unique structure that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound composed of three rings with a nitrogen atom at the center. It is a white crystalline solid with a molecular weight of 241.2 g/mol and a melting point of 163-164 °C. 5-CP-DHP is widely used in organic synthesis, drug discovery, and material science due to its unique properties.
Aplicaciones Científicas De Investigación
Anticancer Research
5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine: has shown potential in anticancer research due to its ability to interact with DNA. Compounds that can bind to DNA are of great interest as they can modulate the biological activity of DNA and potentially inhibit cancer cell proliferation. The compound’s structure allows it to intercalate between DNA base pairs, which could unwind the DNA helix and affect the replication process critical for cancer cell growth .
Therapeutic Approaches for Cholera
In the search for new therapeutic molecules to treat cholera, MFCD18316555 could be investigated for its interaction with the cholera toxin’s receptor regulator cystic fibrosis channel transmembrane (CFTR). Targeting this pathway could lead to the development of novel drugs that, in combination with rehydration solutions, could offer a more effective treatment for cholera .
Metal-Organic Frameworks (MOFs)
The compound is used as a building block for creating metal-organic frameworks (MOFs). MOFs are 3D-microporous materials that have applications in gas adsorption and separation technologies. The carboxyphenyl groups in MFCD18316555 can coordinate with metal ions to form the lattice structure of MOFs, which are used for capturing and storing gases, catalysis, and drug delivery .
Antibacterial Applications
Derivatives of 5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine have been explored for their antibacterial properties. For instance, Ertapenem, a carbapenem antibiotic, has a similar structure and is used to treat serious infections caused by bacteria. Research into the stability and interaction of such compounds with bacterial proteins could lead to the development of new antibiotics .
Impurity Analysis in Pharmaceuticals
The compound’s derivatives are also significant in the pharmaceutical industry for impurity profiling. High-performance liquid chromatography (HPLC) methods can be developed to identify and quantify impurities and degradation products in drugs like Ertapenem, ensuring the safety and efficacy of pharmaceutical products .
Boronic Acid Derivatives Synthesis
5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine: can be a precursor for synthesizing boronic acid derivatives. These derivatives are important in organic synthesis and medicinal chemistry for constructing complex molecules, including potential drug candidates .
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-9-8(5-12-11(17)13-9)6-2-1-3-7(4-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHXAYBLZWZJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

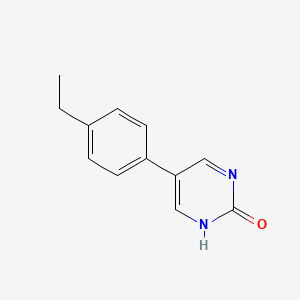
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)

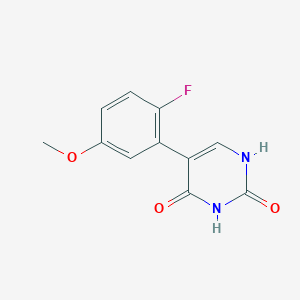

![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)

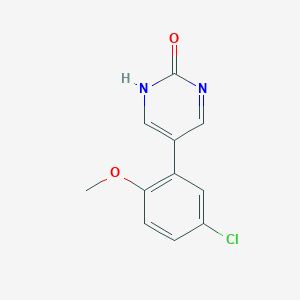
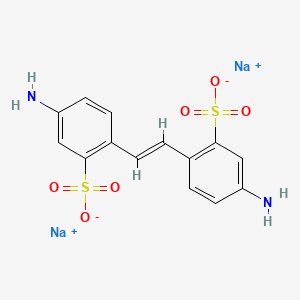

![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)


